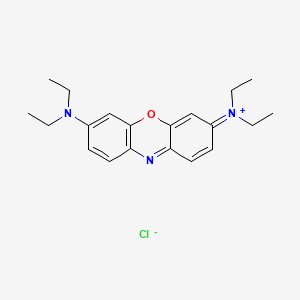

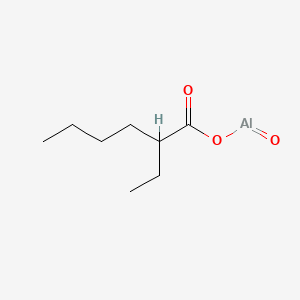

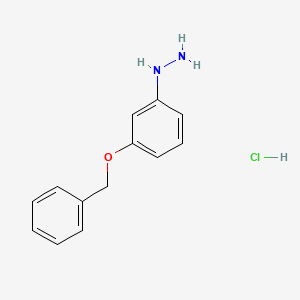

Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electroanalytical Studies and Applications

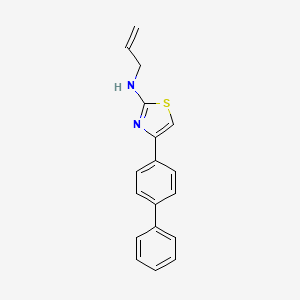

The electrochemical behavior of similar azo compounds, including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, has been extensively studied for various applications. These studies provide insights into the electroreduction processes of azosalicylic acids, proposing mechanisms and kinetic parameters essential for developing sensitive analytical methods for their determination. The electrochemical reduction often leads to the cleavage of the azo bond, resulting in valuable products like 5-amino salicylic acid and sulfanilic acid, which are significant in biomedical and environmental applications (Nigović, Komorsky-Lovrič, & Šimunić, 2005; Mandić, Nigović, & Šimunić, 2004).

Enhancement of Stability

Intercalation into layered double hydroxides (LDHs) significantly enhances the thermal and photostability of sulfophenyl azo benzoates, making them more suitable for high-temperature applications and providing greater resistance to UV radiation. This improvement opens up new possibilities for these compounds in materials science and engineering, particularly in creating stable colorants and indicators for various industrial applications (Tang, Xu, Lin, & Li, 2008).

Biomolecular Recognition

The interaction of sulfonated azo dyes with amino acids and proteins can serve as model systems for understanding biomolecular recognition, particularly how proteins recognize and bind to glycosaminoglycans. This research is crucial for the development of therapeutic agents and the study of cellular mechanisms, offering insights into the structural basis of protein-dye interactions and their potential applications in biotechnology and medicine (Ojala et al., 1996).

Environmental Monitoring

In environmental science, the electroanalytical properties of azo compounds have been utilized for the detection and quantification of metal ions in wastewater. This application is vital for monitoring and optimizing the removal of metal contaminants from water sources, contributing to the development of more efficient and sustainable water treatment technologies (Zeiner, Rezić, & Šantek, 2010).

Safety and Hazards

作用機序

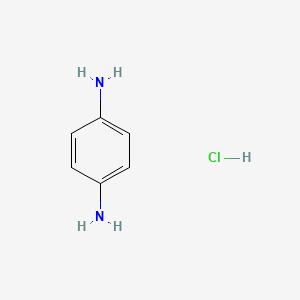

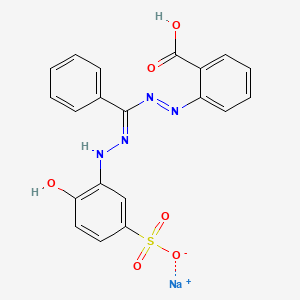

Target of Action

The primary targets of Zincon monosodium salt are Zn2+ and Cu2+ ions . These ions play crucial roles in various biochemical processes, including enzymatic reactions, protein structure, and cellular signaling.

Mode of Action

Zincon monosodium salt interacts with its targets (Zn2+ and Cu2+ ions) by forming a complex . This complex formation results in a change in the absorption spectrum of the compound, allowing for the spectrophotometric determination of these ions .

Pharmacokinetics

It is known to be soluble in aqueous alkali, slightly soluble in water and alcohol, and insoluble in other organic solvents .

Result of Action

The primary result of Zincon monosodium salt’s action is the formation of a colorimetric complex with Zn2+ and Cu2+ ions . This complex shows a prominent absorption band in the visible region, which can be used for the spectrophotometric determination of these ions .

Action Environment

The action of Zincon monosodium salt can be influenced by environmental factors such as pH and the presence of other ions. It is known to react with its target ions in a pH range from 9.0 to 10.0 . Additionally, it is incompatible with strong oxidizing agents .

特性

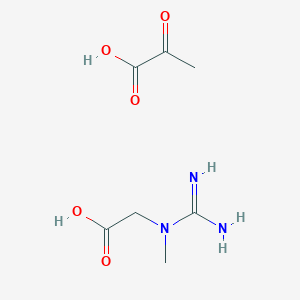

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt involves the reaction of 2-hydroxy-5-sulfophenylazophenylmethane with hydrazine hydrate followed by the addition of sodium hydroxide and benzoic acid.", "Starting Materials": [ "2-hydroxy-5-sulfophenylazophenylmethane", "hydrazine hydrate", "sodium hydroxide", "benzoic acid" ], "Reaction": [ "2-hydroxy-5-sulfophenylazophenylmethane is reacted with hydrazine hydrate in the presence of a catalyst to form 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-phenol.", "Sodium hydroxide is added to the reaction mixture to form the monosodium salt of the compound.", "Benzoic acid is added to the reaction mixture to form the final product, Benzoic acid, 2-((((2-hydroxy-5-sulfophenyl)azo)phenylmethylene)hydrazino)-, monosodium salt." ] } | |

CAS番号 |

56484-13-0 |

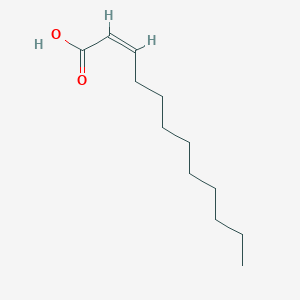

分子式 |

C20H16N4O6S |

分子量 |

440.4 g/mol |

IUPAC名 |

2-[[(E)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19+ |

InChIキー |

OWQUYBAASOSGNO-NKFFIXGESA-N |

異性体SMILES |

C1=CC=C(C=C1)/C(=N\NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O |

SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)[O-])O)N=NC3=CC=CC=C3C(=O)O.[Na+] |

正規SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O |

物理的記述 |

Purple solid; [Merck Index] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。